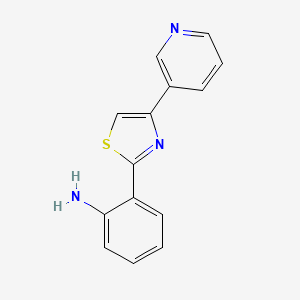
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline, also known as PTA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PTA is a derivative of thiazole and aniline, which are important classes of organic compounds. PTA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in biological processes. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to exhibit antitumor activity against a variety of cancer cell lines. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has several advantages for use in lab experiments. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is a stable compound that can be easily synthesized and purified. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to the use of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline in lab experiments. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline research. One area of research is the development of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline and its derivatives. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to exhibit potential as a scaffold for the development of new drugs, and further research in this area could lead to the development of novel therapeutics. Additionally, the use of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline in combination with other drugs or therapies could be explored to enhance its pharmacological effects.
合成方法
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(pyridin-3-yl)thiazole with aniline in the presence of a base or the reaction of 2-amino-4-(pyridin-3-yl)thiazole with a substituted benzaldehyde. The synthesis of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is typically carried out under mild reaction conditions and yields a high purity product.
科学研究应用
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been extensively studied for its biological activity and has been shown to exhibit a range of pharmacological effects. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been used as a starting material for the synthesis of a variety of biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been used as a probe to study the mechanism of action of various biological processes.
属性
IUPAC Name |
2-(4-pyridin-3-yl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-6-2-1-5-11(12)14-17-13(9-18-14)10-4-3-7-16-8-10/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHPQQDHRYMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)

![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)

![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)
![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)